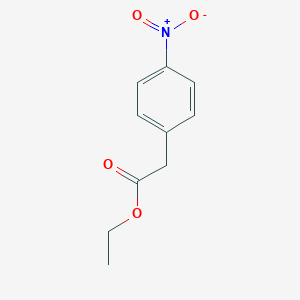

Ethyl 4-nitrophenylacetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-nitrophenylacetate can be synthesized through the esterification of 4-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form ethyl 4-aminophenylacetate.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction: Ethyl 4-aminophenylacetate.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Enzymatic Reactions

Lipase-Catalyzed Synthesis

ENPA serves as an important substrate in lipase-catalyzed reactions. Research has shown that it can be effectively used for synthesizing substituted phenylacetamides through enzymatic esterification. In one study, the use of ethyl 4-nitrophenylacetate led to a 100% conversion rate within 12 hours when ethanol was employed as the nucleophile and solvent . The enzyme CAL B demonstrated significant activity, highlighting the potential for biocatalysis in producing valuable compounds from ENPA.

Aminolysis Reactions

The compound also participates in aminolysis reactions, where it can yield phenylacetamides. The efficiency of these reactions varies based on the enzyme-substrate ratio and the solvent used. For instance, a study indicated that using different solvents such as diisopropyl ether resulted in high yields of the corresponding phenylacetamides . This versatility makes ENPA a valuable tool for synthesizing amide derivatives.

Organic Synthesis

Synthetic Intermediates

ENPA is frequently utilized as a synthetic intermediate in organic chemistry. Its structure allows for various modifications leading to the formation of more complex molecules. For example, it can be hydrolyzed to produce p-nitrophenol, which is useful in further chemical syntheses . Additionally, its reactivity makes it suitable for developing other derivatives that possess biological activity.

Biochemical Assays

Substrate for Enzyme Studies

ENPA is often employed as a substrate in biochemical assays to study enzyme kinetics and mechanisms. For instance, it has been used to evaluate the specificity and catalytic mechanisms of various hydrolases . The hydrolysis of ENPA can be monitored spectrophotometrically, providing insights into enzyme activity and efficiency.

-

Lipase-Catalyzed Esterification

In a study published in Eur. J. Org. Chem., researchers explored the use of ENPA in lipase-catalyzed esterification reactions. The findings demonstrated that varying the enzyme-substrate ratio significantly influenced reaction rates and product yields, showcasing ENPA's utility in enzymatic processes . -

Hydrolysis Studies

A case study focusing on mandelamide hydrolase highlighted ENPA's role as a substrate for assessing enzyme kinetics through hydrolysis assays. The results indicated that ENPA could be effectively used to determine steady-state parameters for turnover rates, contributing valuable data for enzymology research .

Mécanisme D'action

Ethyl 4-nitrophenylacetate can be compared with similar compounds such as ethyl 2-nitrophenylacetate and ethyl 3-nitrophenylacetate. While all these compounds share the nitrophenylacetate structure, their position of the nitro group on the phenyl ring differentiates their reactivity and applications . This compound is unique due to its specific position of the nitro group, which influences its chemical behavior and suitability for certain reactions .

Comparaison Avec Des Composés Similaires

- Ethyl 2-nitrophenylacetate

- Ethyl 3-nitrophenylacetate

- Ethyl 4-aminophenylacetate

Activité Biologique

Ethyl 4-nitrophenylacetate (CAS Number: 5445-26-1) is an organic compound widely studied for its biological activity and potential applications in various fields, including pharmaceuticals and biocatalysis. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- Appearance : Colorless liquid

- Melting Point : 62°C to 66°C

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its interactions with enzymes and other biological macromolecules. Its nitro group plays a crucial role in its reactivity and biological effects.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for various enzymes, particularly lipases. In a study evaluating the aminolysis of ethyl phenylacetates, it was found that CAL B lipase effectively catalyzed the reaction, yielding high conversion rates under specific conditions (Table 1) .

Table 1: Enzyme Activity on this compound

| Enzyme | Solvent | E/S Ratio | Conversion Rate (%) |

|---|---|---|---|

| CAL B | Diisopropyl ether | 10 | 100 |

| LIP | Hexane | 10 | 0 |

| CRL | Acetonitrile | 10 | 0 |

Case Studies and Research Findings

- Aminolysis Reactions : The aminolysis of this compound has been extensively studied. The compound was shown to have lower activation energy compared to other substrates, making it a favorable candidate for biocatalytic processes. Quantum calculations indicated that the catalyzed mechanism for this compound is energetically more favorable than for similar substrates .

- Antimicrobial Activity : Some studies have suggested that derivatives of this compound exhibit antimicrobial properties, potentially due to the nitro group which can interfere with microbial metabolism. However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.

- Toxicological Studies : Toxicological assessments indicate that this compound has a relatively low acute toxicity profile (LD50 in rats is >5000 mg/kg). Nevertheless, exposure may lead to irritation of mucous membranes and respiratory tract .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the predominant reaction for ethyl 4-nitrophenylacetate, occurring under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

In acidic media, the ester undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. The reaction produces 4-nitrophenylacetic acid and ethanol:

Key Data:

-

Rate constants increase with water concentration (e.g., at 5 M HO and 23°C) .

-

Activation energy is lowered by structured water networks forming eight-membered transition states .

Basic Hydrolysis (Saponification)

Under alkaline conditions, the ester reacts with hydroxide ions to form 4-nitrophenylacetic acid and ethanol:

Key Data:

-

Reaction follows second-order kinetics (first-order in ester and hydroxide) .

-

Sensitive to pH; competitive inhibition by hydrogen ions observed in enzymatic analogs .

Enzymatic Hydrolysis

This compound serves as a substrate for hydrolases like trypsin , mimicking the behavior of p-nitrophenyl acetate (NPA) .

Mechanism with Trypsin

-

Acetylation: Rapid formation of an acyl-enzyme intermediate.

-

Deacetylation: Slow regeneration of the enzyme:

Key Data:

Stability and Decomposition

-

Thermal Stability: Decomposes above 200°C, releasing NO gases .

-

Photodegradation: Exposure to UV light accelerates hydrolysis, forming nitroso byproducts .

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (, s) | Conditions | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 5 M HO, 23°C | ||

| Enzymatic (Trypsin) | pH 7.8, 25°C | ||

| Basic Hydrolysis | 1 M NaOH, 45°C |

Mechanistic Insights from Computational Studies

Propriétés

IUPAC Name |

ethyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDRNKYLWMKWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063891 | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-26-1 | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Ethyl 4-nitrophenylacetate and how does this influence its crystal structure?

A1: this compound (C10H11NO4) crystallizes with two unique molecules in its asymmetric unit []. These molecules interact through a C—H⋯O hydrogen bond. Additionally, an N—O⋯π interaction, where the oxygen atom interacts with the electron cloud of one of the benzene rings, further stabilizes the crystal structure [].

Q2: Can this compound be used as a starting material to synthesize other compounds?

A2: While this compound itself hasn't been reported as a direct starting material for ketone synthesis, studies have explored its reactivity under specific conditions. For instance, when reacting with acetic acid in the presence of MO2/S catalysts (M = Ce, Mn, or Zr and S = SiO2 or Al2O3) at high temperatures (673–723 K), this compound undergoes decomposition rather than ketonization. The major products observed in this reaction are p-toluidine and p-nitrotoluene [].

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts don't contain specific spectroscopic data, a full vibrational spectral analysis alongside Natural Bond Orbital (NBO) calculations using Density Functional Theory (DFT) has been reported []. This type of analysis provides insights into the molecule's vibrational modes and electronic structure, which are crucial for understanding its properties and reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.